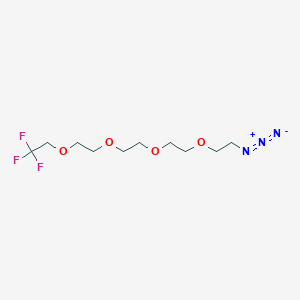
1,1,1-Trifluoroéthyl-PEG4-azide
Vue d'ensemble
Description
1,1,1-Trifluoroethyl-PEG4-azide is a compound that features a trifluoroethyl moiety and an azide functional group. It is commonly used as a crosslinker in various chemical reactions, particularly in Click Chemistry. The hydrophilic polyethylene glycol (PEG) spacer in the compound enhances its solubility in aqueous media. This compound is often utilized in the synthesis of proteolysis-targeting chimeras (PROTACs) and other applications in chemical biology and medicinal chemistry .
Applications De Recherche Scientifique
1,1,1-Trifluoroethyl-PEG4-azide has a wide range of scientific research applications, including:
Chemistry: Used as a crosslinker in the synthesis of complex molecules and materials.
Biology: Employed in bioconjugation techniques to label biomolecules such as proteins and nucleic acids.
Medicine: Utilized in the development of PROTACs for targeted protein degradation, which has potential therapeutic applications in cancer and other diseases.
Industry: Applied in the production of advanced materials and polymers with specific properties
Mécanisme D'action
Target of Action
The primary targets of 1,1,1-Trifluoroethyl-PEG4-azide are proteins, antibodies, and other molecules and surfaces that contain lysine and other primary amine groups . The trifluoroethyl group in the compound is used to react with these targets .
Mode of Action
1,1,1-Trifluoroethyl-PEG4-azide is a crosslinker containing an azide group and a trifluoroethyl group . The azide group enables Click Chemistry, a powerful tool for bioconjugation, including the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction can occur with molecules containing alkyne groups . Additionally, strain-promoted alkyne-azide cycloaddition (SPAAC) can occur with molecules containing DBCO or BCN groups .
Biochemical Pathways
The compound plays a crucial role in the synthesis of proteolysis-targeting chimeras (PROTACs) . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of the action of 1,1,1-Trifluoroethyl-PEG4-azide is the selective degradation of target proteins via the ubiquitin-proteasome system . This is achieved through the synthesis of PROTACs, which can have significant implications in targeted therapy .
Action Environment
It’s worth noting that the compound’s solubility in aqueous media suggests that it may be well-suited for environments with a significant water component .
Analyse Biochimique
Biochemical Properties
1,1,1-Trifluoroethyl-PEG4-azide contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups . The trifluoroethyl group is used to react with lysine and other primary amine groups in proteins, antibody and other molecules and surfaces .
Molecular Mechanism
1,1,1-Trifluoroethyl-PEG4-azide is a click chemistry reagent . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoroethyl-PEG4-azide can be synthesized through a multi-step process involving the introduction of the trifluoroethyl group and the azide group onto a PEG backbone. The synthesis typically involves:
PEGylation: The initial step involves the PEGylation of a suitable starting material to form a PEG backbone.
Introduction of Trifluoroethyl Group: The trifluoroethyl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of 1,1,1-Trifluoroethyl-PEG4-azide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically produced in batch reactors with stringent control over temperature, pressure, and reaction time to achieve the desired product specifications .
Analyse Des Réactions Chimiques
1,1,1-Trifluoroethyl-PEG4-azide undergoes various types of chemical reactions, including:
Click Chemistry Reactions: The azide group in the compound participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkynes to form triazoles.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide group can also react with strained alkynes such as dibenzocyclooctyne (DBCO) and bicyclononyne (BCN) in a copper-free click reaction.
Common Reagents and Conditions:
Copper-Catalyzed Reactions: Copper sulfate and sodium ascorbate are commonly used as catalysts in CuAAC reactions.
Copper-Free Reactions: DBCO and BCN are used in SPAAC reactions.
Major Products:
Triazoles: Formed from CuAAC reactions.
Cycloaddition Products: Formed from SPAAC reactions.
Comparaison Avec Des Composés Similaires
1,1,1-Trifluoroethyl-PEG4-azide is unique due to its combination of a trifluoroethyl moiety and an azide functional group. Similar compounds include:
1,1,1-Trifluoroethyl-PEG4-amine: Contains an amine group instead of an azide group, used in different bioconjugation reactions.
1,1,1-Trifluoroethyl-PEG4-alkyne: Contains an alkyne group, used in click chemistry reactions with azides.
1,1,1-Trifluoroethyl-PEG4-carboxylate: Contains a carboxylate group, used in esterification reactions
These similar compounds have distinct functional groups that confer different reactivity and applications, highlighting the versatility and specificity of 1,1,1-Trifluoroethyl-PEG4-azide in various scientific and industrial contexts.
Propriétés
IUPAC Name |
2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-1,1,1-trifluoroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F3N3O4/c11-10(12,13)9-20-8-7-19-6-5-18-4-3-17-2-1-15-16-14/h1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMFBNPYALGJKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCC(F)(F)F)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


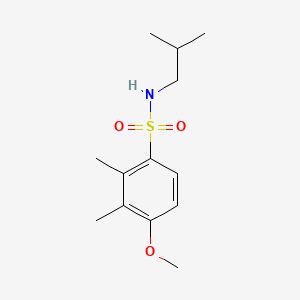

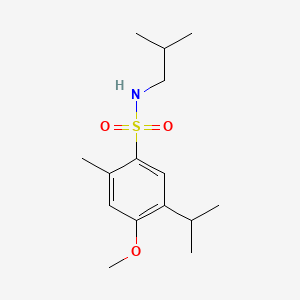

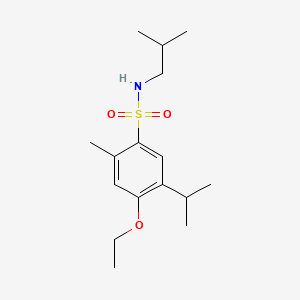

![(3-Hydroxypropyl)[(4-pentyloxynaphthyl)sulfonyl]amine](/img/structure/B604850.png)
![(3-Hydroxypropyl)[(4-propoxynaphthyl)sulfonyl]amine](/img/structure/B604851.png)
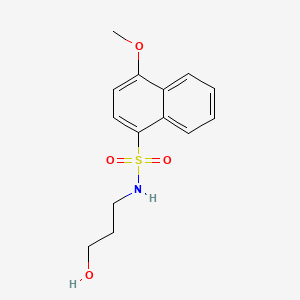
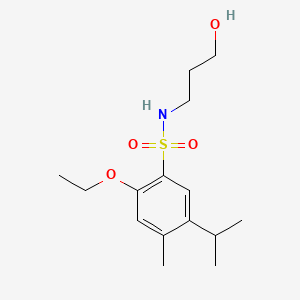
![1-[(5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B604854.png)
![1-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B604855.png)
![1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B604858.png)

